molecular formula C21H21N5O3 B2937974 2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538319-04-9

2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2937974
CAS No.: 538319-04-9
M. Wt: 391.431
InChI Key: KLHOKEANOWXPSK-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a bicyclic heterocyclic core with methoxy-substituted aryl groups at positions 2 and 5. Its structure includes a carboxamide moiety at position 6 and a methyl group at position 5, which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name

2-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-12-17(19(22)27)18(13-8-10-14(28-2)11-9-13)26-21(23-12)24-20(25-26)15-6-4-5-7-16(15)29-3/h4-11,18H,1-3H3,(H2,22,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHOKEANOWXPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=C(C=C4)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate hydrazones with aromatic aldehydes. One common method involves the oxidative cyclization of nitropyrimidinyl hydrazones of aromatic aldehydes . This reaction is carried out under mild base-free conditions, yielding stable triazolopyrimidines with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an adenosine antagonist, binding to adenosine receptors and blocking their activity . This can result in various physiological responses, such as anti-inflammatory effects and modulation of neurotransmitter release.

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Methoxy Groups: The target compound’s dual methoxy groups likely improve solubility compared to non-polar analogs (e.g., 5t with phenyl).
  • Carboxamide Variations : Substitution at R<sup>6</sup> (e.g., p-tolyl in 5a vs. 4-nitrophenyl in 5j) significantly alters electronic properties and binding affinities. Nitro groups (5j) correlate with lower yields (43%) due to steric hindrance .

Physicochemical and Spectral Properties

Compound Melting Point (°C) HRMS (ESI m/z) <sup>1</sup>H NMR Key Shifts (δ, ppm)
Target Compound Not reported Not reported Anticipated aromatic protons: ~6.8–7.5 .
5j () 319.9–320.8 453.1677 Aromatic H: 7.12–8.21; NH2: 6.96 .
5k () 280.1–284.3 513.0870 Bromophenyl H: 7.35–7.62 .
Compound 1 () Not reported 442.1697 [M + Na]<sup>+</sup> SCH2: 4.24/4.16; CH3: 2.17 .
2h () 251.9–253.1 524.55 [M + H]<sup>+</sup> Dioxolane H: 4.80–5.10; methoxy H: 3.78 .

Key Observations :

  • Methoxy groups typically resonate at δ ~3.7–3.9 in <sup>1</sup>H NMR .
  • Higher melting points (e.g., 5j at 320°C) correlate with nitro or bromo substituents due to crystalline packing .

Biological Activity

The compound 2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H25N5O3
  • Molecular Weight : 421.48 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an antimicrobial agent, anticancer drug, and inhibitor of specific enzymes.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds similar to the target compound have shown effective inhibition against various bacterial strains. For example, compounds with similar scaffolds displayed minimum inhibitory concentrations (MIC) as low as 50 μg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has indicated that triazolopyrimidine derivatives can inhibit cancer cell proliferation:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited IC50 values around 20 μM after 48 hours of treatment .

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit metallo-β-lactamases (MBLs), which are critical in antibiotic resistance. Molecular docking studies suggest that the triazole moiety coordinates with zinc in the active site of MBLs .

Case Studies and Research Findings

StudyFindings
Study 1Showed that derivatives exhibited potent antibacterial activity with MIC values <100 μg/mL against resistant pathogens .
Study 2Investigated anticancer properties in MCF-7 cells; demonstrated significant growth inhibition with IC50 values around 20 μM .
Study 3Explored the inhibition of MBLs; identified selective inhibition against VIM-2 with promising selectivity profiles .

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